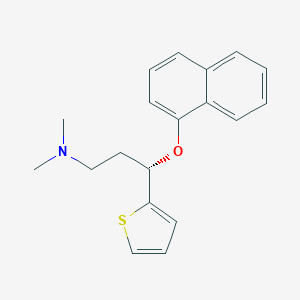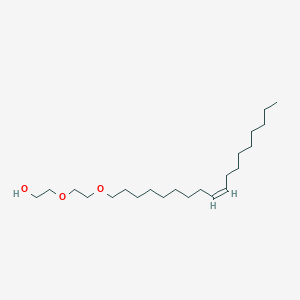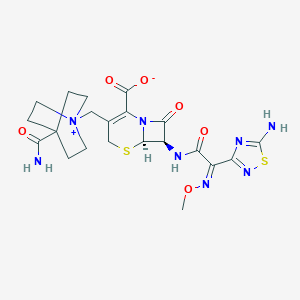![molecular formula C20H22O4 B037624 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde CAS No. 112116-24-2](/img/structure/B37624.png)
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde, also known as FPHB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects.
作用機序
The mechanism of action of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde is not fully understood. However, it is believed that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can interact with various proteins and enzymes in the body, leading to its unique biochemical and physiological effects. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to interact with acetylcholinesterase, which inhibits its activity and leads to the accumulation of acetylcholine in the brain. This can improve cognitive function and may be beneficial in the treatment of Alzheimer's disease.
生化学的および生理学的効果
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have unique biochemical and physiological effects. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have anti-inflammatory effects and can inhibit the production of nitric oxide, which is involved in the development of various diseases. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to interact with acetylcholinesterase, which can improve cognitive function and may be beneficial in the treatment of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde in lab experiments include its unique biochemical and physiological effects, which can provide insight into the development of various diseases. Additionally, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have low toxicity and can be easily synthesized using various methods. However, the limitations of using 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde in lab experiments include its limited solubility in water and its potential interactions with other compounds, which can affect the results of experiments.
将来の方向性
There are several future directions for the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde. One direction involves the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential treatment for Alzheimer's disease. Another direction involves the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential anti-cancer agent. Additionally, the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential anti-inflammatory agent and its interactions with other compounds can provide insight into the development of various diseases. Further studies on the synthesis method of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde and its potential modifications can also lead to the development of new compounds with unique biochemical and physiological effects.
Conclusion:
In conclusion, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde is a chemical compound that has been studied for its potential applications in scientific research. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been synthesized using various methods and has been shown to have unique biochemical and physiological effects. The study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can provide insight into the development of various diseases and can lead to the development of new compounds with unique properties. Further studies on the synthesis method and potential modifications of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can also lead to the development of new compounds with unique biochemical and physiological effects.
合成法
The synthesis of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been achieved through various methods. One method involves the reaction of 3-bromobenzaldehyde with 3-(4-hydroxyphenoxy)hexanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-bromobenzaldehyde with 6-bromo-1-hexanol in the presence of a base, followed by the reaction with 3-hydroxybenzaldehyde. Both methods have been shown to yield high purity 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde.
科学的研究の応用
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been studied for its potential applications in scientific research. One study found that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can inhibit the proliferation of cancer cells by inducing apoptosis. Another study found that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the development of Alzheimer's disease. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has also been shown to have anti-inflammatory effects and can inhibit the production of nitric oxide, which is involved in the development of various diseases.
特性
IUPAC Name |
3-[6-(3-formylphenoxy)hexoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c21-15-17-7-5-9-19(13-17)23-11-3-1-2-4-12-24-20-10-6-8-18(14-20)16-22/h5-10,13-16H,1-4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFWLMCQPEAET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572661 |
Source


|
| Record name | 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde | |
CAS RN |
112116-24-2 |
Source


|
| Record name | 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)


![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)



![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

